

Pharmacokinetic profile of 4-Ethyl-4piperidinecarboxamide

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Compound of Interest

Compound Name: 4-Ethyl-4-piperidinecarboxamide

Cat. No.: B3224495

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An In-Depth Technical Guide on the Pharmacokinetic Profile of **4-Ethyl-4- piperidinecarboxamide**

Disclaimer: As of the latest literature review, specific pharmacokinetic data for **4-Ethyl-4-piperidinecarboxamide** is not publicly available. This guide provides a representative pharmacokinetic profile based on structurally similar compounds and outlines standard experimental protocols used in the industry for the assessment of such molecules. The quantitative data presented herein is illustrative and should not be considered as experimentally determined values for **4-Ethyl-4-piperidinecarboxamide**.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the potential pharmacokinetic characteristics of **4-Ethyl-4-piperidinecarboxamide** and the methodologies for their determination.

Representative Pharmacokinetic Profile

The pharmacokinetic profile of a drug candidate is a critical component of its preclinical assessment, encompassing its absorption, distribution, metabolism, and excretion (ADME). For a novel compound like **4-Ethyl-4-piperidinecarboxamide**, initial evaluation would involve a series of in vitro and in vivo studies.

Illustrative Quantitative Data







The following table summarizes a hypothetical pharmacokinetic profile for **4-Ethyl-4- piperidinecarboxamide**, based on data for a structurally related piperidinecarboxamide derivative, CP-945,598[1]. These values are for illustrative purposes to provide a potential scale of pharmacokinetic parameters.



Parameter	Symbol	Representative Value	Unit	Description
Absorption				
Maximum Plasma Concentration	Cmax	150	ng/mL	The highest concentration of the drug observed in the plasma.
Time to Maximum Concentration	Tmax	6	h	The time at which Cmax is reached after administration.[1]
Area Under the Curve (0-48h)	AUC(0-48)	1200	ng·h/mL	The total exposure to the drug over a 48-hour period.[1]
Distribution				
Volume of Distribution	Vd	0.72	L/kg	The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[2]



Plasma Protein Binding	PPB	96.7 - 99.1	%	The extent to which a drug attaches to proteins in the blood plasma.[2]
Metabolism				
Primary Metabolizing Enzyme	_	CYP3A4/3A5	-	The main enzyme family responsible for the breakdown of the drug.[1]
Major Metabolic Pathway	-	N-de-ethylation	-	The primary chemical modification the drug undergoes in the body.[1]
Excretion	_			
Elimination Half- Life	t1/2	2.04	h	The time required for the concentration of the drug in the body to be reduced by half.
Clearance	CL	1.00	L/h/kg	The rate at which the drug is removed from the body.[2]
Route of Excretion	-	Feces	-	The primary route through which the drug and its metabolites



leave the body.

[1]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of standardized in vitro and in vivo experiments.

In Vitro Permeability Assay: Caco-2 Model

The Caco-2 permeability assay is a widely used in vitro model to predict human oral absorption of drug candidates.[3][4]

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[4]

Methodology:

- Cell Culture: Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.[5]
- Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[4]
- Transport Studies:
 - For apical to basolateral (A-B) transport, the test compound (e.g., at 10 μM) is added to the apical side, and its appearance on the basolateral side is monitored over time.
 - For basolateral to apical (B-A) transport, the compound is added to the basolateral side,
 and its appearance on the apical side is monitored.
- Sample Analysis: Samples from both compartments are collected at predetermined time points and analyzed by LC-MS/MS to determine the concentration of the compound.[4]
- Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio
 (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[5]



In Vitro Metabolic Stability Assay

This assay is used to determine the susceptibility of a compound to metabolism by liver enzymes.

Objective: To estimate the in vitro half-life and intrinsic clearance of a compound in the presence of liver-derived systems.[6]

Methodology:

- System Preparation: The assay can be performed using liver microsomes, S9 fractions, or cryopreserved hepatocytes, which contain various drug-metabolizing enzymes.[6][7]
- Incubation: The test compound is incubated with the liver-derived system (e.g., cryopreserved hepatocytes) at 37°C.[6]
- Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Quenching: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.
- Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
- Data Analysis: The in vitro half-life (t1/2) is determined by plotting the natural log of the percent parent compound remaining versus time. The in vitro intrinsic clearance (Clint) is then calculated from the half-life.[6]

In Vivo Pharmacokinetic Study in Animal Models

In vivo studies are essential to understand the complete ADME profile of a compound in a living organism.[8]

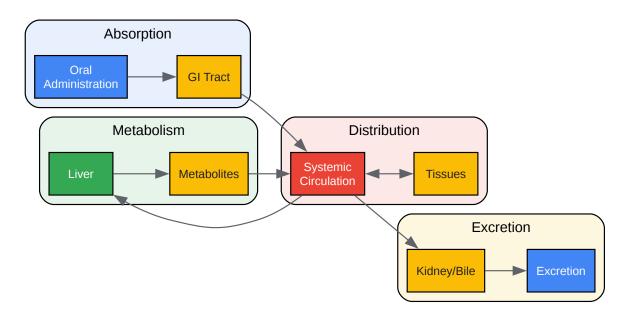
Objective: To determine the pharmacokinetic parameters of a compound after administration to an animal model (e.g., rodents or non-rodents).[9][10]

Methodology:



- Animal Dosing: The test compound is administered to the animals, typically via intravenous (IV) and oral (PO) routes to assess bioavailability.[11]
- Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).[11]
- Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[12][13]
- Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using specialized software like Phoenix WinNonlin.[10]

Visualizations Signaling Pathways and Experimental Workflows



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Caption: Conceptual overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) process.

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Caption: Experimental workflow for the in vitro Caco-2 permeability assay.

Caption: Workflow for the in vitro metabolic stability assay.

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